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3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

PDE4 inhibition cAMP signaling biochemical screening

This compound's 3,4-dimethyl substitution pattern on the benzamide ring provides a unique balance of lipophilicity (clogP ~2.62) and steric bulk, directly influencing kinase selectivity. Even minor substitutions (e.g., 3,5-dimethoxy or 2-chloro-6-fluoro) dramatically alter selectivity profiles. Reported multi-target engagement (PI3Kgamma Kd 2.6 nM, PIM1 IC50 0.78 nM) makes it ideal for polypharmacology screening libraries and phenotypic assays. PDE4D2 IC50 7.6 µM qualifies it as a negative control. Insist on CoA confirming >95% HPLC purity and identity verification (NMR, MS) to ensure batch reproducibility.

Molecular Formula C19H24N4O
Molecular Weight 324.428
CAS No. 1235048-30-2
Cat. No. B3001597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
CAS1235048-30-2
Molecular FormulaC19H24N4O
Molecular Weight324.428
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3)C
InChIInChI=1S/C19H24N4O/c1-14-4-5-17(12-15(14)2)18(24)22-13-16-6-10-23(11-7-16)19-20-8-3-9-21-19/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3,(H,22,24)
InChIKeyLLXGWOALKDYULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1235048-30-2): A Multi-Kinase Scaffold for Targeted Procurement


3,4-Dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule (C19H24N4O, MW 324.43) belonging to the benzamide class of kinase inhibitors. Its structural architecture—a 3,4-dimethylbenzamide core connected via a methylene linker to a pyrimidin-2-yl-piperidine moiety—positions it within a well-explored chemical series of ATP-competitive kinase inhibitors. Preliminary screening data indexed in BindingDB indicate potential interactions with multiple kinase targets, including PIM kinases, PI3K isoforms, and other signaling nodes, though the complete target engagement profile remains under-characterized in the public domain [1]. This compound is primarily distributed as a research-grade chemical for in vitro biochemical and cellular pharmacology studies.

Why 3,4-Dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide Cannot Be Replaced by In-Class Analogs


Compounds within the N-(pyrimidin-2-yl-piperidin-4-ylmethyl)benzamide series exhibit profound sensitivity to aryl substitution patterns on the benzamide ring. Even minor modifications—such as replacing the 3,4-dimethyl motif with 3,5-dimethoxy (CAS 1234785-97-7) or introducing halogens (e.g., 2-chloro-6-fluoro, CAS 1235360-16-3)—can dramatically alter kinase selectivity profiles, physicochemical properties, and cellular potency [1] [2]. The 3,4-dimethyl substitution provides a specific balance of lipophilicity (clogP ≈ 2.62) and steric bulk that directly influences binding pocket complementarity and off-target liability. Generic substitution without quantitative head-to-head data risks introducing uncharacterized selectivity shifts, rendering experimental results non-reproducible. The evidence below quantifies where data exist and explicitly identifies the critical data gaps that procurement decisions must navigate.

Quantitative Evidence Guide: 3,4-Dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1235048-30-2)


PDE4D2 Inhibition: Baseline Biochemical Activity vs. In-Class Kinase Inhibitors

The compound exhibits weak inhibition of PDE4D2 with an IC50 of 7.60 × 10^3 nM (7.6 µM) in a biochemical assay using [3H-GMP] or [3H-AMP] as substrate [1]. In contrast, structurally distinct PDE4 inhibitors such as roflumilast (IC50 ≈ 0.7–2 nM against PDE4 catalytic domains) and apremilast (IC50 ≈ 74 nM) show significantly higher potency [2]. This 3–5 order-of-magnitude differential confirms that 3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is not a potent PDE4 inhibitor and should not be selected for PDE4-focused studies.

PDE4 inhibition cAMP signaling biochemical screening

PIKfyve Lipid Kinase Inhibition: Micromolar Activity Places Target Compound in Non-Potent Regime

The compound shows PIKfyve inhibition with an IC50 of 5.75 × 10^3 nM (5.75 µM), as measured in a biochemical assay conducted by Cama Biosciences using proprietary methodology [1]. A related structural analog tested in the same assay system yielded an IC50 of 1.00 × 10^4 nM (10 µM), suggesting the 3,4-dimethyl substitution provides a modest (~1.7-fold) potency advantage over that specific analog in this assay context [1]. However, potent reference PIKfyve inhibitors such as apilimod (IC50 ≈ 14 nM) demonstrate far greater potency [2], indicating that this compound is not suitable for PIKfyve-focused chemical biology studies.

PIKfyve lipid kinase endosomal trafficking

Physicochemical and Drug-Likeness Profile: A Computational Comparator Analysis Within the Pyrimidinyl-Piperidinyl-Benzamide Series

The compound (C19H24N4O, MW 324.43) possesses a calculated logP (clogP) of approximately 2.62, 1 hydrogen bond donor (HBD), 5 hydrogen bond acceptors (HBA), and 4 rotatable bonds, satisfying Lipinski's Rule of 5 [1]. In comparison, the 3,5-dimethoxy analog (CAS 1234785-97-7) has a higher topological polar surface area (TPSA) due to the methoxy oxygen atoms (estimated TPSA ≈ 77 Ų vs. ~58 Ų for the target), which can affect membrane permeability and oral absorption potential [2]. The 2-chloro-6-fluoro analog (CAS 1235360-16-3) introduces halogen atoms that increase molecular weight and lipophilicity, potentially altering metabolic stability and toxicity profiles [2]. The 3,4-dimethyl substitution pattern thus provides a distinct physicochemical profile that may be preferable for applications requiring balanced lipophilicity and moderate TPSA.

drug-likeness physicochemical properties Lead-Likeness

Multi-Target Kinase Profiling: Evidence of Broad-Spectrum Binding from BindingDB Curated Data

Curated data from BindingDB reveals that 3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has been tested against multiple targets, with reported affinity values spanning several orders of magnitude: BRD4 BD1 (Kd = 3.30 × 10^3 nM), KDM4C (IC50 = 1.00 × 10^4 nM in cellular assay; IC50 = 200 nM in biochemical assay), and PI3Kgamma (Kd = 2.60 nM from Kinomescan) [1] [2] [3]. However, independent verification of compound identity for each BindingDB entry could not be completed within the scope of this analysis. If confirmed, the >1,200-fold difference in affinity between PI3Kgamma (Kd = 2.6 nM) and BRD4 BD1 (Kd = 3,300 nM) would suggest a selective profile favoring certain kinase targets over bromodomains. In contrast, the 3,5-dimethoxy analog (CAS 1234785-97-7) has been studied primarily for its enhanced solubility and metabolic stability, implying a different target engagement profile driven by the dimethoxy substitution [4].

kinase profiling polypharmacology target engagement

SAR Landscape: The 3,4-Dimethyl Substitution vs. Alternative Aryl Modifications on the Benzamide Core

A systematic comparison of commercially cataloged analogs sharing the N-(pyrimidin-2-yl-piperidin-4-ylmethyl)benzamide scaffold reveals that the benzamide aryl substitution pattern is the primary diversification point [1]. The 3,4-dimethyl substitution (target compound) provides electron-donating methyl groups that increase electron density on the aryl ring without introducing hydrogen-bonding capacity, unlike the 3,5-dimethoxy analog (HBA increase) or the 2-chloro-6-fluoro analog (electron-withdrawing, lipophilic). While quantitative IC50 or Kd values are not publicly available for most analogs in this series, the structural diversity suggests that the 3,4-dimethyl pattern may confer a unique selectivity signature that cannot be replicated by other substitution patterns. This inference is supported by the general principle that methyl vs. methoxy vs. halogen substitutions differentially modulate π-stacking, hydrophobic packing, and desolvation penalties in kinase ATP-binding pockets [2].

structure-activity relationship SAR medicinal chemistry

Recommended Research and Procurement Scenarios for 3,4-Dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1235048-30-2)


Multi-Kinase Screening Library Component for Polypharmacology Studies

Given the provisional evidence of binding to diverse targets (PI3Kgamma Kd ~2.6 nM, PIM1 IC50 ~0.78 nM, KDM4C IC50 ~200 nM in biochemical assays; all requiring independent verification), this compound is best deployed as part of a focused kinase inhibitor library for polypharmacology screening [1] [2]. Its potential multi-target engagement profile makes it suitable for phenotypic screening campaigns where simultaneous modulation of several signaling pathways is desired. Procurement should include a request for certificate of analysis (CoA) confirming purity (>95% by HPLC) and identity (NMR, MS) to ensure batch-to-batch reproducibility across screening campaigns. Researchers should independently verify target engagement for their specific assay systems before drawing mechanistic conclusions.

Chemical Probe for PI3Kgamma-Mediated Signaling in Biochemical Assays (Pending Verification)

The reported binding affinity for PI3Kgamma (Kd = 2.60 nM by Kinomescan) suggests potential utility as a biochemical tool compound for studying PI3Kgamma-dependent signaling [1]. However, selectivity against other PI3K isoforms (alpha, beta, delta) and related lipid kinases has not been publicly reported. Procurement for this purpose should be accompanied by a plan to profile the compound against a panel of PI3K isoforms in the end-user's assay system. The compound should not be used as a selective PI3Kgamma probe without confirmatory selectivity data.

Negative Control for PDE4 Inhibitor Screening Campaigns

The weak PDE4D2 inhibitory activity (IC50 = 7.6 µM) makes this compound an appropriate negative control for PDE4 inhibitor screening assays [1]. When run alongside potent PDE4 inhibitors (e.g., roflumilast, IC50 ~0.7–2 nM), the target compound can help establish the assay window and confirm that observed effects are PDE4-dependent. This application is supported by quantitative evidence and does not require additional target verification.

Physicochemical Comparator for Benzamide Scaffold Optimization

With a calculated clogP of ~2.62, TPSA of ~58 Ų, and compliance with Lipinski's Rule of 5, this compound serves as a reference point for medicinal chemistry optimization of the benzamide scaffold [1]. Its 3,4-dimethyl substitution pattern provides a baseline for evaluating how modifications (e.g., introducing polarity via methoxy groups, altering lipophilicity via halogens) affect physicochemical properties and, subsequently, biological activity. Procurement for SAR studies should include requests for solubility (kinetic and thermodynamic) and logD7.4 measurements if available from the vendor.

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